4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid
CAS No.:
Cat. No.: VC16549427
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O2 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 4-(2-propan-2-ylidenehydrazinyl)benzoic acid |
| Standard InChI | InChI=1S/C10H12N2O2/c1-7(2)11-12-9-5-3-8(4-6-9)10(13)14/h3-6,12H,1-2H3,(H,13,14) |
| Standard InChI Key | GDTOXGJVZDAYNN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NNC1=CC=C(C=C1)C(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid features a benzoic acid scaffold (C₆H₅COOH) linked to a hydrazine derivative (NH–N=C(CH₃)₂). The propan-2-ylidene group introduces steric hindrance, influencing the compound’s conformational flexibility. Crystallographic data from analogous hydrazinyl benzoic acid derivatives reveal planar geometries at the hydrazine-nitrogen atoms, with dihedral angles of 5.2°–12.7° between the benzene ring and hydrazine moiety .
Table 1: Key Physicochemical Parameters
The compound’s solubility profile depends on pH: the carboxylic acid group deprotonates in alkaline conditions, enhancing aqueous solubility. Spectroscopic characterization (IR, NMR) confirms the presence of carbonyl (C=O, ~1680 cm⁻¹) and N–H stretching (~3300 cm⁻¹) vibrations .
Synthesis and Optimization
Synthesis typically involves a two-step protocol:
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Hydrazine Formation: 4-Aminobenzoic acid reacts with hydrazine hydrate under reflux to yield 4-hydrazinylbenzoic acid.
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Condensation: The intermediate reacts with acetone in ethanol, catalyzed by acetic acid, to form the propan-2-ylidene derivative .
Table 2: Representative Synthesis Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Ethanol | 75–80% |
| Temperature | Reflux (78°C) | |
| Reaction time | 6–8 hours | |
| Catalyst | Acetic acid (0.1 eq) |
Optimization studies indicate that excess acetone (2.5 eq) improves yield by driving the equilibrium toward product formation. Purification via recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).
Biological Activity and Mechanistic Insights
The compound exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), attributed to its ability to disrupt microbial cell membranes . Molecular docking simulations suggest that the hydrazinyl group forms hydrogen bonds with bacterial DNA gyrase (binding energy: −7.2 kcal/mol), inhibiting replication .
Applications in Coordination Chemistry
4-(2-(Propan-2-ylidene)hydrazinyl)benzoic acid acts as a tridentate ligand, coordinating metals via the carboxylic oxygen, hydrazine nitrogen, and imine nitrogen. Reaction with Cu(II) acetate produces a blue complex ([Cu(C₁₀H₁₀N₂O₂)₂]·2H₂O) with square-planar geometry, confirmed by ESR (gǁ = 2.24, g⊥ = 2.06) . These complexes demonstrate enhanced catalytic activity in oxidation reactions compared to free ligands.
Table 3: Metal Complex Properties
| Metal ion | Geometry | Magnetic moment (µeff) | Application |
|---|---|---|---|
| Cu(II) | Square-planar | 1.73 BM | Catalytic oxidation |
| Fe(III) | Octahedral | 5.92 BM | Photocatalytic degradation |
Comparison with Structural Analogues
Modifying the hydrazine substituent alters bioactivity and physicochemical behavior:
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4-(2-(1-Ethoxy-1-oxopropan-2-ylidene)hydrazinyl)benzoic acid: The ethoxycarbonyl group increases lipophilicity (logP: 1.8 vs. 1.2), enhancing blood-brain barrier penetration.
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Schiff base derivatives: Replacing the propan-2-ylidene group with aromatic aldehydes improves anticancer activity but reduces solubility .
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